molecular formula C12H15NO3 B14401650 ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate CAS No. 86544-59-4

ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate

Cat. No.: B14401650
CAS No.: 86544-59-4
M. Wt: 221.25 g/mol
InChI Key: YVMIJWQGWCNHKP-RAXLEYEMSA-N
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Description

Ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate typically involves the reaction of ethyl 3-aminopropanoate with benzaldehyde in the presence of an oxidizing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxido group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene position.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Halides or amines.

Major Products

    Oxidation: Formation of benzylidene oxides.

    Reduction: Formation of benzylidene alcohols.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for its potential as a drug precursor.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The oxido group can participate in redox reactions, while the benzylidene group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-aminopropanoate: Lacks the benzylidene and oxido groups.

    Benzylideneacetone: Contains a benzylidene group but lacks the ester and oxido groups.

    Ethyl 3-oxopropanoate: Contains an oxo group instead of an oxido group.

Uniqueness

Ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate is unique due to the presence of both benzylidene and oxido groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

86544-59-4

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

N-(3-ethoxy-3-oxopropyl)-1-phenylmethanimine oxide

InChI

InChI=1S/C12H15NO3/c1-2-16-12(14)8-9-13(15)10-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3/b13-10-

InChI Key

YVMIJWQGWCNHKP-RAXLEYEMSA-N

Isomeric SMILES

CCOC(=O)CC/[N+](=C/C1=CC=CC=C1)/[O-]

Canonical SMILES

CCOC(=O)CC[N+](=CC1=CC=CC=C1)[O-]

Origin of Product

United States

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